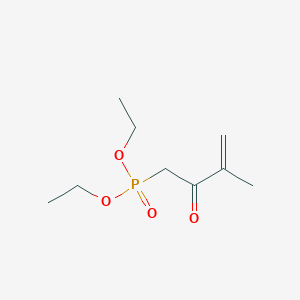![molecular formula C15H23NO2 B14644389 N-[2-(Heptyloxy)phenyl]acetamide CAS No. 55792-58-0](/img/structure/B14644389.png)
N-[2-(Heptyloxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Heptyloxy)phenyl]acetamide is an organic compound with a complex structure that includes a heptyloxy group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Heptyloxy)phenyl]acetamide typically involves the reaction of 2-(heptyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C7H15OC6H4NH2+(CH3CO)2O→C7H15OC6H4NHCOCH3+CH3COOH
In this reaction, 2-(heptyloxy)aniline reacts with acetic anhydride to form this compound and acetic acid as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Heptyloxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[2-(Heptyloxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the heptyloxy group.
N-(2-Hydroxyphenyl)acetamide: Contains a hydroxy group instead of a heptyloxy group.
Acetanilide: A simpler analog without the heptyloxy substitution.
Uniqueness
N-[2-(Heptyloxy)phenyl]acetamide is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
55792-58-0 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-(2-heptoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)16-13(2)17/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
RXQDIBXLLIRYPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


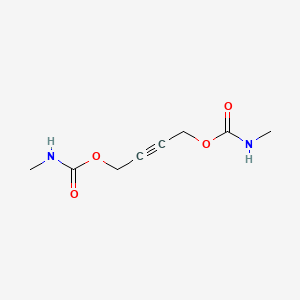
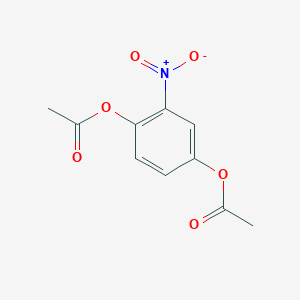
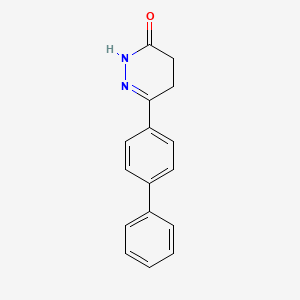
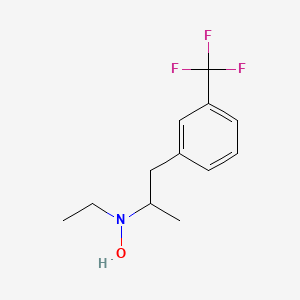
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
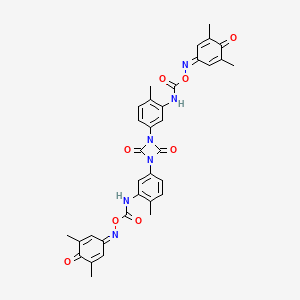
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)

![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

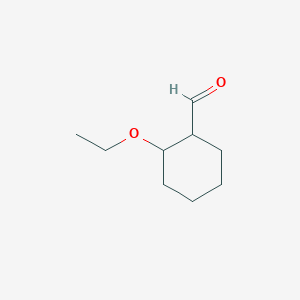
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
